molecular formula C5H4Cl2O2 B13963900 Cyclopropane-1,2-dicarbonyl dichloride CAS No. 89180-99-4

Cyclopropane-1,2-dicarbonyl dichloride

Cat. No.: B13963900
CAS No.: 89180-99-4
M. Wt: 166.99 g/mol
InChI Key: KAERQEWUBIXISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropane-1,2-dicarbonyl dichloride is a highly reactive organochloride compound characterized by a strained cyclopropane ring fused with two carbonyl chloride groups. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of spirocyclic compounds . Its reactivity stems from the combination of ring strain (≈27 kcal/mol in cyclopropane) and the electron-withdrawing nature of the carbonyl chloride groups, which enhance susceptibility to nucleophilic substitution and metal-catalyzed transformations.

Properties

CAS No.

89180-99-4

Molecular Formula

C5H4Cl2O2

Molecular Weight

166.99 g/mol

IUPAC Name

cyclopropane-1,2-dicarbonyl chloride

InChI

InChI=1S/C5H4Cl2O2/c6-4(8)2-1-3(2)5(7)9/h2-3H,1H2

InChI Key

KAERQEWUBIXISE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropane-1,2-dicarbonyl dichloride can be synthesized through the reaction of malonic acid derivatives with 1,2-dihalogeno compounds. The process involves the use of an alcoholate as a condensation agent, which is gradually added to a mixture of the malonic acid compound and the 1,2-dihalogeno compound in an alcohol solution . Another method involves the deoxygenative cyclopropanation of 1,2-dicarbonyl compounds using a molybdenum catalyst. This method is advantageous as it avoids the use of hazardous diazo compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of commercially available catalysts and reagents ensures the process is efficient and scalable. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cyclopropane-1,2-dicarbonyl dichloride involves its ability to act as a carbene precursor in cyclopropanation reactions. The compound undergoes deoxygenation to form a carbene intermediate, which then reacts with alkenes to form cyclopropane derivatives . This process is facilitated by transition metal catalysts that stabilize the carbene intermediate and promote the reaction.

Comparison with Similar Compounds

1,2-Dichloropropane (Propylene Dichloride)

  • Structure : Linear propane backbone with two chlorine atoms on adjacent carbons (CAS 78-87-5).
  • Reactivity : Less reactive due to the absence of ring strain and electron-withdrawing groups. Primarily undergoes elimination or radical-based reactions.
  • Applications : Industrial solvent, fumigant, and intermediate in telomerization .
  • Toxicity: Classified as a probable human carcinogen (IARC Group 2A) with documented hepatotoxicity .

Cyclopropane-1,1-dicarbonyl Dichloride

  • Structure : Cyclopropane ring with two carbonyl chloride groups on a single carbon.
  • Reactivity : Higher electrophilicity at the geminal carbonyls but reduced steric strain compared to the 1,2-isomer.
  • Synthesis : Typically prepared via chlorination of cyclopropane-1,1-dicarboxylic acid.

Spiro[cyclopropane-1,3-indole] Derivatives

  • Structure : Cyclopropane fused to indole rings (e.g., 50-methoxy-10,20-dihydrospiro[cyclopropane-1,3-indole]-6-amine).
  • Reactivity : Utilized in palladium-catalyzed cross-coupling (Suzuki reactions) with moderate yields (50–60%) .
  • Applications : Pharmaceutical intermediates, particularly for kinase inhibitors .

Comparative Physicochemical Properties

Property Cyclopropane-1,2-dicarbonyl Dichloride 1,2-Dichloropropane Spirocyclopropane-Indole Derivatives
Molecular Weight ~183 g/mol (estimated) 112.99 g/mol ~300–400 g/mol
Boiling Point Not reported (decomposes) 96°C >200°C (decomposition)
Solubility Polar aprotic solvents (DMF, THF) Miscible with organic solvents Limited in water, soluble in DCM
Reactivity High (ring strain + EWG) Moderate Moderate (catalyst-dependent)

Toxicity and Handling Considerations

  • This compound: Limited toxicological data, but structural analogs suggest high reactivity may pose acute toxicity risks (e.g., skin/eye irritation, respiratory distress).
  • 1,2-Dichloropropane: Well-documented carcinogenicity and environmental persistence, regulated under TSCA and OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.